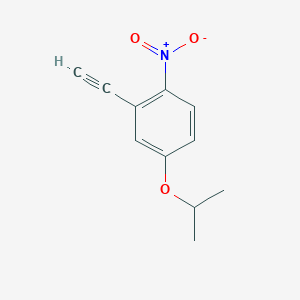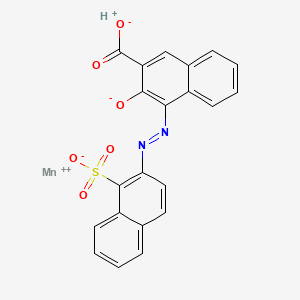
3-(7-Nitro-3-indolyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Nitro-3-indolyl)-1-propanamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group at the 7th position of the indole ring and a propanamine chain makes this compound unique and potentially useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Nitro-3-indolyl)-1-propanamine typically involves the nitration of an indole precursor followed by the introduction of the propanamine chain. One common method includes the nitration of indole to form 7-nitroindole, which is then subjected to a series of reactions to introduce the propanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization reactions. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 3-(7-Nitro-3-indolyl)-1-propanamine can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 3-(7-Amino-3-indolyl)-1-propanamine.
Substitution: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(7-Nitro-3-indolyl)-1-propanamine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s structure suggests potential pharmacological activities. It may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(7-Nitro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with various enzymes and receptors. The propanamine chain may enhance the compound’s solubility and facilitate its transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
- 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid
- Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate
Comparison:
- 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid: This compound has a carboxylic acid group instead of a propanamine chain, which may affect its solubility and reactivity.
- Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate: The presence of an ester group in this compound can influence its chemical properties and potential applications.
Uniqueness: 3-(7-Nitro-3-indolyl)-1-propanamine is unique due to the presence of the propanamine chain, which can enhance its biological activity and solubility compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-(7-nitro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13N3O2/c12-6-2-3-8-7-13-11-9(8)4-1-5-10(11)14(15)16/h1,4-5,7,13H,2-3,6,12H2 |
InChI-Schlüssel |
RDKWOWHSWWJZGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


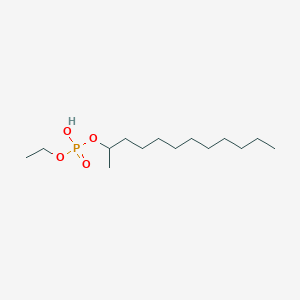



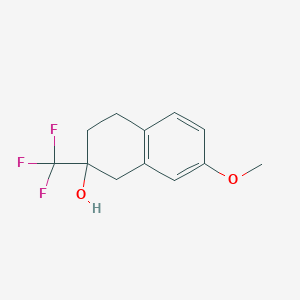
![1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil](/img/structure/B13729113.png)
![7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13729116.png)
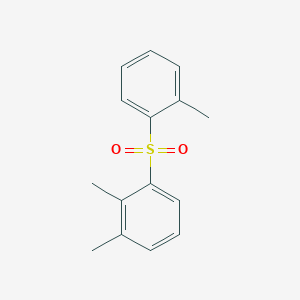

![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
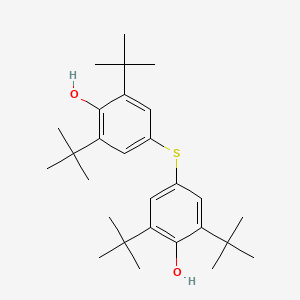
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
